molecular formula C11H10FN B1628980 4-Fluoro-1-naphthalenemethanamine CAS No. 88536-35-0

4-Fluoro-1-naphthalenemethanamine

Cat. No. B1628980
CAS RN: 88536-35-0
M. Wt: 175.2 g/mol
InChI Key: ASTXAGNCIQOMGX-UHFFFAOYSA-N
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Description

4-Fluoro-1-naphthalenemethanamine is a chemical compound with the formula C11H10FN . It is a clear liquid.


Molecular Structure Analysis

The molecular weight of 4-Fluoro-1-naphthalenemethanamine is 175.2 g/mol. The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The boiling point and density of 4-Fluoro-1-naphthalenemethanamine are not explicitly mentioned in the search results . The pKa value is predicted to be 9.09±0.30 .

Scientific Research Applications

Fluorescent Chemosensors

Naphthalene derivatives, including those related to 4-Fluoro-1-naphthalenemethanamine, have been utilized as fluorescent chemosensors for the detection of metal ions. For example, a naphthalene diamine-based β-diketone derivative was employed as a dual signaling probe for divalent cations, Fe2+ and Cu2+, showcasing enhanced fluorescent response for Fe2+ and fluorescence quenching for Cu2+ due to different binding and charge transfer mechanisms (G. Tamil selvan et al., 2018).

Polymer Synthesis

4-Fluoro-1-naphthalenemethanamine derivatives have been explored in polymer synthesis, with one study demonstrating the step-growth polymerization of a related compound, 4-(1-Naphthyl)-1,2,4-triazolidine-3,5-dione, with diisocyanates to create novel naphthalene-containing polyureas. These polymers exhibited interesting physical properties and fluorimetric responses, underscoring their potential in materials science (S. Mallakpour & H. Zandi, 2006).

Fluorogenic Substrates and Probes

The development of fluorogenic substrates for enzymes and analytical applications often involves naphthalene derivatives. A notable example is the creation of a tightly binding fluorogenic substrate for bovine plasma amine oxidase, which facilitated the development of a sensitive fluorometric assay significantly more sensitive than traditional methods (K. Ling & L. Sayre, 2009).

Organic Electronics

Core-chlorinated naphthalene tetracarboxylic diimides, related in structure to 4-Fluoro-1-naphthalenemethanamine, have been synthesized and used in n-channel organic thin-film transistors (OTFTs), demonstrating excellent field-effect mobilities, minimal hysteresis, and high on–off ratios in air. This underscores their potential for use in flexible electronics (J. H. Oh et al., 2010).

Chemical Sensing and Imaging

Naphthalene derivatives have been employed in the design of optical probes and fluorescent imaging agents. For instance, novel triazole-based aggregation-induced emission (AIE) materials derived from naphthalene have demonstrated dual functionality as highly sensitive and selective probes for detecting DNT vapor and Fe3+ ions, highlighting their application in environmental monitoring and bioimaging (Alim Abdurahman et al., 2020).

Safety And Hazards

4-Fluoro-1-naphthalenemethanamine is classified as a hazardous substance . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and it should not come in contact with the eyes, skin, or clothing . It should be handled only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-fluoronaphthalen-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTXAGNCIQOMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610443
Record name 1-(4-Fluoronaphthalen-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-naphthalenemethanamine

CAS RN

88536-35-0
Record name 1-(4-Fluoronaphthalen-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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